molecular formula C12H10O4 B1441722 4-Hydroxy-3-propionyl-2H-chromen-2-one CAS No. 4139-73-5

4-Hydroxy-3-propionyl-2H-chromen-2-one

Cat. No.: B1441722
CAS No.: 4139-73-5
M. Wt: 218.2 g/mol
InChI Key: WUNZBRZFQNWGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-propionyl-2H-chromen-2-one (CAS 4139-73-5) is a specialized 4-hydroxycoumarin derivative of high interest in biochemical and pharmacological research. This compound, with the molecular formula C 12 H 10 O 4 and a molecular weight of 218.21 g/mol, serves as a key synthetic precursor for exploring structure-activity relationships in myosin inhibition . The core research value of this compound lies in its role as a scaffold for developing novel muscle myosin ATPase inhibitors. Such inhibitors are investigated for their potential to promote muscle relaxation in conditions characterized by excessive muscle tone or activity, including skeletal muscle spasticity and certain cardiomyopathies . The 4-hydroxycoumarin core is a privileged structure in medicinal chemistry, and the propionyl substitution at the 3-position provides a versatile handle for chemical derivatization, primarily through condensation with various amines to form Schiff base imines . Inhibitors derived from this scaffold, such as the lead compound BHC, are known to act by stabilizing myosin in weak-acting actin-binding states, thereby slowing the actin-activated ATPase cycle and trapping myosin in the ADP–Pi state . This mechanism effectively reduces muscle contractility. Researchers utilize this compound to synthesize analogues aimed at improving potency and selectivity for specific myosin isoforms (skeletal, cardiac, or non-muscle), which is a critical step in developing potential therapeutics with fewer off-target effects . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-propanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZBRZFQNWGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961657
Record name 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4139-73-5, 82843-16-1
Record name 4-Hydroxy-3-propanoylchromen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004139735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 372800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082843161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4139-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-PROPANOYLCHROMEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773LH265HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Catalyzed Acylation of 4-Hydroxycoumarin

One of the primary and classical methods to prepare 4-hydroxy-3-propionyl-2H-chromen-2-one involves acylation of 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one) at the 3-position using propionyl derivatives.

  • Starting Material: 4-Hydroxycoumarin (4-hydroxy-2H-chromen-2-one)
  • Reagents: Propionyl chloride or propionic acid derivatives
  • Catalyst: Base catalyst such as sodium hydroxide or potassium carbonate
  • Conditions: Reflux or controlled heating under inert atmosphere
  • Mechanism: Electrophilic substitution at the 3-position of the coumarin ring facilitated by the base, which activates the hydroxy group and directs acylation.

This method is well-documented and yields the 3-propionyl derivative efficiently. For example, acetylation of 4-hydroxycoumarin to give 3-acetyl-4-hydroxycoumarin has been reported, and by analogy, propionylation proceeds similarly.

Preparation via Reaction with Propionic-2,3-14C1 Acid

An alternative synthetic route involves the reaction of 4-hydroxycoumarin with labeled propionic acid derivatives under reflux conditions with trichlorophosphate as a reagent.

  • Reaction Conditions: Reflux with trichlorophosphate for approximately 0.75 hours
  • Yield: Approximately 43%
  • Reference: This method was reported in a medicinal chemistry context for preparing this compound with a molecular weight of 218.21 g/mol and CAS number 4139-73-5.

This approach offers a labeled compound useful for tracer studies and detailed pharmacokinetics.

Multi-Component Reactions Catalyzed by Biogenic ZnO Nanoparticles

Recent advances have introduced green chemistry approaches using biogenic zinc oxide nanoparticles as catalysts for synthesizing coumarin derivatives, including this compound analogues.

  • Catalyst: Biogenic ZnO nanoparticles synthesized via plant extracts (e.g., Areca nut extract)
  • Method: Mannich-type reaction involving 4-hydroxycoumarin, aromatic aldehydes, and amines (e.g., ethylamine)
  • Advantages: High atom economy, environmental friendliness, operational simplicity, and improved yields
  • Characterization: Products characterized by FT-IR, NMR, HRMS, and UV-Vis spectroscopy
  • Catalyst Preparation: ZnO nanoparticles prepared by solution combustion method using zinc nitrate hexahydrate and plant extract at 500°C
  • Reaction Time: Typically 10-15 minutes at room temperature
  • Outcome: Efficient synthesis of 3-substituted 4-hydroxycoumarin derivatives, including propionyl analogues
  • Additional Benefits: Recyclability of catalyst and eco-friendly process

Summary Table of Preparation Methods

Method Starting Materials Reagents/Catalysts Conditions Yield (%) Notes
Base-catalyzed acylation 4-Hydroxycoumarin Propionyl chloride, base catalyst Reflux, base catalysis Moderate to high Classical method, well-established
Reaction with Propionic-2,3-14C1 acid 4-Hydroxycoumarin Propionic acid derivative, trichlorophosphate Reflux 0.75 h 43 Used for labeled compound synthesis
Mannich-type reaction with ZnO NPs catalyst 4-Hydroxycoumarin, aromatic aldehydes, ethylamine Biogenic ZnO nanoparticles Room temp, 10-15 min High Green chemistry approach, rapid, eco-friendly

Research Findings and Analysis

  • The base-catalyzed acylation is a reliable method for preparing 3-substituted coumarins, including the 3-propionyl derivative. This method benefits from the availability of inexpensive starting materials and straightforward reaction conditions.
  • The use of trichlorophosphate in the preparation with propionic acid derivatives enables incorporation of isotopic labels, useful for medicinal chemistry studies, though the yield is moderate (~43%).
  • The novel method employing biogenic ZnO nanoparticles offers a sustainable and efficient alternative, reducing reaction times and environmental impact. The nanoparticles act as Lewis acid catalysts, enhancing the reactivity of the substrates and enabling mild reaction conditions.
  • Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the successful synthesis and purity of the products.
  • The green synthesis approach aligns with current trends in pharmaceutical and organic synthesis research focusing on sustainability and reduced toxicity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-propionyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) Key Biological Activities
4-Hydroxy-3-propionyl-2H-chromen-2-one 4-OH, 3-propionyl C12H10O4 123–124 Myosin inhibition
3-Acetyl-4-hydroxy-2H-chromen-2-one 4-OH, 3-acetyl C11H8O4 192 Not reported (structural analog)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-di-OH, 4-propyl C12H12O4 Not reported Antimicrobial, antitumor
7-Ethoxy-4-methyl-2H-chromen-2-one 7-ethoxy, 4-methyl C12H12O3 Not reported Not reported (structural study)
3-((E)-3-(4-Dimethylaminophenyl)acryloyl)-2H-chromen-2-one 3-acryloyl (with dimethylaminophenyl) C20H17NO4 192 Fluorescent properties

Structural and Functional Differences

The dimethylaminophenyl acryloyl substituent in the compound from enhances π-conjugation, leading to fluorescent properties useful in imaging applications .

Biological Activity :

  • Antimicrobial and Antitumor Activity : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit marked antimicrobial and antitumor effects, attributed to the synergistic action of dihydroxy and alkyl groups .
  • Enzyme Inhibition : this compound demonstrates specificity in inhibiting class II myosins, likely due to the propionyl group's interaction with hydrophobic enzyme pockets .

Synthetic Routes: this compound is synthesized via POCl3-mediated acylation in propionic acid , whereas 3-acetyl analogs use acetic acid under similar conditions . The dimethylaminophenyl derivative requires a multi-step synthesis involving Knoevenagel condensation, highlighting the complexity of introducing aromatic substituents .

Physicochemical and Crystallographic Insights

  • Melting Points : The propionyl derivative (123°C) has a lower melting point than its acetyl analog (192°C), likely due to reduced crystallinity from the flexible propionyl chain .
  • Hydrogen Bonding : The hydroxyl group at position 4 facilitates intermolecular hydrogen bonding, influencing crystal packing and stability . This property is critical for solubility and formulation in drug delivery systems.

Biological Activity

4-Hydroxy-3-propionyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10O4C_{12}H_{10}O_4 and a molecular weight of approximately 218.21 g/mol. The compound features a hydroxyl group at the 4-position and a propionyl group at the 3-position of the chromenone structure, contributing to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction. In vitro assays showed that the compound affected various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM, indicating potent activity against these malignancies .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. These findings suggest its potential as a natural antimicrobial agent .

The biological effects of this compound are attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes (CA IX/XII), which are often overexpressed in tumors. The binding affinity of this compound for these enzymes suggests a mechanism where it could hinder tumor growth by disrupting pH regulation within the tumor microenvironment .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between hydroxycoumarin derivatives and propionic acid derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity.

Synthetic Route Yield (%) Conditions
Pechmann Reaction75Reflux in acidic medium
Fries Rearrangement60Lewis acid catalysis

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (70% reduction at 10 µM) after 48 hours of exposure .
  • Antimicrobial Evaluation : In another study, this compound was tested against multiple strains of bacteria. The results indicated that it effectively inhibited bacterial growth, outperforming standard antibiotics in certain cases .

Q & A

Q. Key Considerations :

  • Catalyst selection (e.g., FeCl₃ for mild conditions vs. POCl₃ for electrophilic activation).
  • Solvent polarity (THF vs. POCl₃) impacts reaction kinetics and regioselectivity.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., hydroxyl protons at δ 10–12 ppm, chromenone carbonyls at δ 160–170 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve molecular packing and hydrogen-bonding networks. For example, monoclinic P2₁/c space group symmetry was confirmed for fluorophenyl-substituted derivatives .
  • HRMS/ESI : Validate molecular weights (e.g., [M]+ peaks for derivatives with masses ~250–500 Da) .

Advanced: How can hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?

Methodological Answer:
Hydrogen bonds (e.g., O–H···O=C) dictate supramolecular assembly. Strategies include:

  • Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs in dimers) to predict stability and solubility. Substituents like methoxy groups enhance π-π stacking, while nitro groups disrupt packing .
  • Temperature-dependent studies : Conduct crystallography at low temperatures (e.g., 100–223 K) to minimize thermal motion artifacts, crucial for resolving disordered propionyl side chains .

Advanced: How can researchers address low yields in the synthesis of 3-substituted derivatives?

Methodological Answer:

  • Catalyst optimization : Replace FeCl₃ with Brønsted acids (e.g., p-TSA) for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields by 15–20% for electron-deficient phenols .
  • Protecting groups : Temporarily mask hydroxyl groups (e.g., acetyl) to prevent side reactions during propionylation .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer:

  • Functionalization : Introduce thiazole (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)) or nitro groups to improve antibacterial potency. Thiazole derivatives show MIC values <10 µg/mL against S. aureus .
  • SAR studies : Correlate logP values (calculated via HPLC) with membrane permeability. Hydrophobic substituents (e.g., trifluoromethyl) enhance cellular uptake .
  • In silico docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (targeting Tyr-122 and Asp-73 residues) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data for complex derivatives?

Methodological Answer:

  • Multi-technique validation : Cross-verify NMR-assigned tautomers with X-ray-derived bond lengths (e.g., C=O vs. enol forms). Discrepancies in hydroxyl positioning can arise from solution vs. solid-state effects .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR shifts and compare with experimental data. For example, deviations >0.3 ppm suggest conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-propionyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-propionyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.